N-Amino-N'-pentylguanidine hydroiodide
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Overview
Description
N-Amino-N’-pentylguanidine hydroiodide is a chemical compound with the molecular formula C₆H₁₇IN₄ It is known for its unique structure, which includes a guanidine group substituted with an amino group and a pentyl chain, and is paired with a hydroiodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Amino-N’-pentylguanidine hydroiodide typically involves the reaction of N-pentylguanidine with an amino group donor in the presence of hydroiodic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity. The general synthetic route can be summarized as follows:
Starting Materials: N-pentylguanidine and an amino group donor.
Reaction: The starting materials are reacted in the presence of hydroiodic acid.
Purification: The product is purified through crystallization or other suitable methods to obtain N-Amino-N’-pentylguanidine hydroiodide.
Industrial Production Methods
In an industrial setting, the production of N-Amino-N’-pentylguanidine hydroiodide may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Amino-N’-pentylguanidine hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced guanidine derivatives.
Substitution: The amino and pentyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-guanidine derivatives, while substitution reactions can produce various substituted guanidines.
Scientific Research Applications
N-Amino-N’-pentylguanidine hydroiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Amino-N’-pentylguanidine hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- N-Amino-N’-butylguanidine hydroiodide
- N-Amino-N’-hexylguanidine hydroiodide
- N-Amino-N’-methylguanidine hydroiodide
Uniqueness
N-Amino-N’-pentylguanidine hydroiodide is unique due to its specific pentyl chain length, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
1-amino-2-pentylguanidine;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N4.HI/c1-2-3-4-5-9-6(7)10-8;/h2-5,8H2,1H3,(H3,7,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESUXRUKTRCBED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C(N)NN.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17IN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670021 |
Source
|
Record name | N'-Pentylhydrazinecarboximidamide--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169789-35-9 |
Source
|
Record name | N'-Pentylhydrazinecarboximidamide--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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